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Compound of Interest

Compound Name: Vegfr-2-IN-31

Cat. No.: B12390367 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Vegfr-2-IN-31, also identified as compound 3i in scientific literature, is a potent and selective

inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of

angiogenesis.[1][2] This technical guide provides a comprehensive overview of the chemical

structure, properties, and biological activity of Vegfr-2-IN-31. It includes detailed experimental

protocols for its synthesis and biological evaluation, alongside visualizations of its mechanism

of action and experimental workflows. The data presented herein is intended to support further

research and development of this compound as a potential therapeutic agent, particularly in the

context of oncology.

Chemical Structure and Properties
Vegfr-2-IN-31 is a pyrazole-based compound with the systematic name 3-phenyl-4-(2-(4-

methoxyphenyl)hydrazono)-1H-pyrazol-5(4H)-one. Its chemical structure and key properties

are summarized below.

Table 1: Chemical and Physical Properties of Vegfr-2-IN-31
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Property Value Reference

Systematic Name

4-((2-(4-

chlorophenyl)hydrazono)methy

l)-3-(4-methoxyphenyl)-1-

phenyl-1H-pyrazol-5(4H)-one

[2]

Molecular Formula C23H19ClN4O2 [2]

Molecular Weight 418.88 g/mol [2]

Appearance Not specified

Solubility Not specified

Melting Point Not specified

Boiling Point Not specified

IC50 (VEGFR-2) 8.93 nM [1][2]

Mechanism of Action
Vegfr-2-IN-31 functions as a competitive inhibitor at the ATP-binding site of the VEGFR-2

tyrosine kinase domain. By occupying this site, it prevents the phosphorylation of VEGFR-2,

thereby blocking the downstream signaling cascade that promotes endothelial cell proliferation,

migration, and survival, all of which are critical processes in angiogenesis.
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Figure 1: VEGFR-2 Signaling Pathway and Inhibition by Vegfr-2-IN-31.

Biological Activity
Vegfr-2-IN-31 has demonstrated significant biological activity in preclinical studies. It is a potent

inhibitor of VEGFR-2 with an IC50 value of 8.93 nM.[1][2] In cellular assays, it has been shown

to inhibit the proliferation of human prostate cancer cells (PC-3) with an IC50 of 1.24 μM.[2]

Further studies have revealed that Vegfr-2-IN-31 induces cell cycle arrest at the S-phase and

promotes apoptosis in cancer cells.[1][2]

Table 2: Biological Activity of Vegfr-2-IN-31
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Assay Cell Line Result Reference

VEGFR-2 Kinase

Assay
- IC50 = 8.93 nM [1][2]

Cytotoxicity Assay
PC-3 (Prostate

Cancer)
IC50 = 1.24 μM [2]

Cell Cycle Analysis
PC-3 (Prostate

Cancer)
S-phase arrest [2]

Apoptosis Assay
PC-3 (Prostate

Cancer)
Induction of apoptosis [2]

Experimental Protocols
Synthesis of Vegfr-2-IN-31 (Compound 3i)
The synthesis of Vegfr-2-IN-31 is achieved through a multi-step process as described in the

source publication.[2]

Starting Materials

Intermediates Final Product

Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5(4H)-one

 + Phenylhydrazine
(Ethanol, Reflux)

Phenylhydrazine

4-Chlorophenylhydrazine hydrochloride

Vilsmeier-Haack Reagent
(DMF/POCl3)

5-chloro-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
 + Vilsmeier-Haack Reagent Vegfr-2-IN-31

(Compound 3i)

 + 4-Chlorophenylhydrazine hydrochloride
(Ethanol, Reflux)

Click to download full resolution via product page
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Figure 2: Synthetic Workflow for Vegfr-2-IN-31.

Step 1: Synthesis of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5(4H)-one. A mixture of ethyl 3-

(4-methoxyphenyl)-3-oxopropanoate and phenylhydrazine in absolute ethanol is refluxed for

several hours. After cooling, the resulting solid is filtered, washed with ethanol, and dried to

yield the pyrazolone intermediate.

Step 2: Synthesis of 5-chloro-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. The

pyrazolone intermediate is treated with the Vilsmeier-Haack reagent (prepared from

phosphorus oxychloride and dimethylformamide) at low temperature. The reaction mixture is

then stirred at room temperature before being poured onto crushed ice. The precipitated solid

is filtered, washed with water, and dried.

Step 3: Synthesis of Vegfr-2-IN-31 (Compound 3i). The pyrazole-4-carbaldehyde intermediate

is dissolved in ethanol, and a solution of 4-chlorophenylhydrazine hydrochloride in ethanol is

added. The mixture is refluxed for a few hours. Upon cooling, the product precipitates and is

collected by filtration, washed with ethanol, and dried to afford Vegfr-2-IN-31.

In Vitro VEGFR-2 Kinase Assay
The inhibitory activity of Vegfr-2-IN-31 against the VEGFR-2 kinase is determined using a

commercially available kinase assay kit. The assay measures the phosphorylation of a

substrate peptide by the VEGFR-2 enzyme in the presence of ATP.
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Figure 3: Workflow for In Vitro VEGFR-2 Kinase Assay.

Procedure:

The VEGFR-2 enzyme, substrate peptide, and varying concentrations of Vegfr-2-IN-31 are

added to the wells of a microplate.

The kinase reaction is initiated by the addition of ATP.

The plate is incubated at 30°C to allow for the phosphorylation reaction to proceed.
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A detection reagent is added to stop the reaction and generate a luminescent signal that is

inversely proportional to the amount of ATP remaining in the well (and thus directly

proportional to kinase activity).

The luminescence is measured using a plate reader.

The IC50 value is calculated by plotting the percentage of kinase inhibition against the

logarithm of the inhibitor concentration.

Cell-Based Assays
Cytotoxicity Assay (MTT Assay):

PC-3 cells are seeded in 96-well plates and allowed to adhere overnight.

The cells are then treated with various concentrations of Vegfr-2-IN-31 for a specified period

(e.g., 48 hours).

MTT reagent is added to each well and incubated to allow for the formation of formazan

crystals by viable cells.

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate

reader.

The percentage of cell viability is calculated relative to untreated control cells, and the IC50

value is determined.

Cell Cycle Analysis (Flow Cytometry):

PC-3 cells are treated with Vegfr-2-IN-31 at its IC50 concentration for 24 hours.

The cells are harvested, washed, and fixed in cold ethanol.

The fixed cells are then treated with RNase A and stained with propidium iodide (PI).

The DNA content of the cells is analyzed by flow cytometry.
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The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined.

Apoptosis Assay (Annexin V-FITC/PI Staining):

PC-3 cells are treated with Vegfr-2-IN-31 at its IC50 concentration for 24 hours.

The cells are harvested, washed, and resuspended in binding buffer.

The cells are then stained with Annexin V-FITC and propidium iodide (PI).

The stained cells are analyzed by flow cytometry to differentiate between viable, early

apoptotic, late apoptotic, and necrotic cells.

Conclusion
Vegfr-2-IN-31 is a promising preclinical candidate with potent and selective inhibitory activity

against VEGFR-2. Its ability to induce cell cycle arrest and apoptosis in cancer cells highlights

its potential as an anti-cancer agent. The detailed protocols and data presented in this guide

provide a solid foundation for further investigation into the therapeutic applications of this

compound. Future studies should focus on its pharmacokinetic and pharmacodynamic

properties, as well as its efficacy in in vivo cancer models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medchemexpress.com [medchemexpress.com]

2. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their
evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Vegfr-2-IN-31: A Technical Guide for Researchers].
BenchChem, [2025]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b12390367?utm_src=pdf-body
https://www.benchchem.com/product/b12390367?utm_src=pdf-body
https://www.benchchem.com/product/b12390367?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/vegfr-2-in-31.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10331375/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10331375/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10331375/
https://www.benchchem.com/product/b12390367#vegfr-2-in-31-chemical-structure-and-properties
https://www.benchchem.com/product/b12390367#vegfr-2-in-31-chemical-structure-and-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12390367?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b12390367#vegfr-2-in-31-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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